![molecular formula C17H11ClN4O6 B2892507 2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide CAS No. 887874-42-2](/img/structure/B2892507.png)

2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

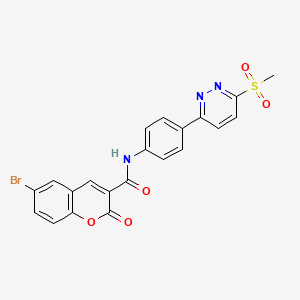

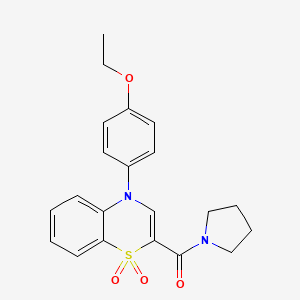

2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide is a useful research compound. Its molecular formula is C17H11ClN4O6 and its molecular weight is 402.75. The purity is usually 95%.

BenchChem offers high-quality 2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antioxidant Activity

The compound has been studied for its potential as an antioxidant. Antioxidants are crucial in protecting cells from damage caused by free radicals. The structure of this compound suggests that it could scavenge free radicals, thereby preventing oxidative stress-related diseases .

Anticancer Properties

Due to its structural similarity with other compounds known for their anticancer activities, this compound may inhibit the growth of cancer cells. Research could explore its efficacy against various cancer cell lines and its mechanism of action in disrupting cancer cell metabolism .

Antifungal Applications

The benzodioxin and oxadiazol moieties present in the compound are often associated with antifungal properties. This suggests that the compound could be developed into antifungal agents, particularly against strains that have developed resistance to current medications .

Synthesis Acceleration Using Microwave Irradiation

Microwave irradiation is a technique that can accelerate the synthesis of organic compounds. This compound could be synthesized more efficiently using microwave irradiation, leading to faster production times and potentially lower costs .

Drug Discovery and Development

The compound’s molecular diversity makes it a candidate for drug discovery efforts. It could be used as a scaffold for developing new drugs, especially in the realm of medicinal chemistry where novel treatments are constantly sought after .

Green Chemistry Applications

The synthesis of this compound aligns with the principles of green chemistry. It can be produced using methods that reduce waste and energy consumption, contributing to more sustainable chemical practices .

作用機序

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s likely that the compound interacts with its targets through a combination of hydrogen bonds, electrostatic interactions, and π-interactions . These interactions can lead to changes in the conformation or activity of the target, which in turn can affect various biological processes.

Biochemical Pathways

These could include pathways involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially enhance their bioavailability.

Result of Action

These could include inhibition of viral replication, reduction of inflammation, killing or inhibiting the growth of cancer cells or microbes, inhibition of cholinesterase activity, and more .

特性

IUPAC Name |

2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN4O6/c18-12-3-2-10(22(24)25)8-11(12)15(23)19-17-21-20-16(28-17)9-1-4-13-14(7-9)27-6-5-26-13/h1-4,7-8H,5-6H2,(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUDUVUHWGLAOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2892424.png)

![3-(4-bromophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2892427.png)

![(3beta)-[6-[[(2S)-2-amino-(5alpha)-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate],cholestan-3-ol,bis(2,2,2-trifluoroacetate)](/img/structure/B2892435.png)

![[4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol](/img/structure/B2892439.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2892442.png)

![2,2-Difluorospiro[2.3]hexane-1-carboxylic acid](/img/structure/B2892443.png)

![2-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2892444.png)